molecular formula C7H6N2O5 B106355 3,5-Dinitrobenzyl alcohol CAS No. 71022-43-0

3,5-Dinitrobenzyl alcohol

Cat. No. B106355
CAS RN: 71022-43-0
M. Wt: 198.13 g/mol
InChI Key: GPHYIQCSMDYRGJ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzyl alcohol is a chemical compound that is related to various research studies focusing on the synthesis and reactions of dinitrobenzene derivatives. Although the provided papers do not directly discuss 3,5-dinitrobenzyl alcohol, they provide insights into the chemistry of similar compounds, such as 3,5-dinitrobenzoic acid and its derivatives, which can be useful in understanding the properties and reactivity of 3,5-dinitrobenzyl alcohol.

Synthesis Analysis

The synthesis of compounds related to 3,5-dinitrobenzyl alcohol involves multiple steps, including nitration, esterification, amination, and dehydration. For instance, 3,5-dinitrobenzonitrile was synthesized starting from benzoic acid, with an overall yield of 42.9% . The synthesis of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides from 3,5-dinitrobenzoic acid indicates the potential for functionalization at the benzylic position, which is relevant for the synthesis of 3,5-dinitrobenzyl alcohol .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-dinitrobenzyl alcohol is characterized by the presence of nitro groups that can participate in various interactions. For example, a supramolecular assembly of 3,5-dinitrobenzoic acid with 1,4-diiodobenzene through iodo-nitro interactions has been reported, highlighting the role of nitro groups in molecular interactions .

Chemical Reactions Analysis

The reactivity of dinitrobenzene derivatives includes the ability to undergo various chemical reactions. The catalytic synthesis of unsaturated glycosides and tetrahydropyranylation of alcohols and phenols using 3,5-dinitrobenzoic acid demonstrates the compound's role in facilitating chemical transformations . Additionally, the reaction of dinitrotetramethylbenzenes with fuming nitric acid to produce polynitro carbonyl compounds provides insight into the reactivity of nitro-substituted benzyl alcohols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,5-dinitrobenzyl alcohol are not detailed in the provided papers, the studies on related compounds suggest that nitro groups significantly influence these properties. The presence of nitro groups can affect the acidity, solubility, and stability of the compounds, as well as their ability to form hydrogen bonds and participate in supramolecular assemblies .

Scientific Research Applications

1. Solubility and Solute Descriptor Determination

3,5-Dinitrobenzyl alcohol is studied for its solubility properties in various solvents. For instance, Ye et al. (2011) reported on the experimental solubilities of 3,5-dinitro-2-methylbenzoic acid in various alcohol and alkyl acetate solvents at 298.15 K. They correlated the measured solubility data with the Abraham solvation parameter model, providing valuable insights into solubility characteristics of related compounds (Ye et al., 2011).

2. Antitubercular Agent Development

In medicinal chemistry, derivatives of 3,5-dinitrobenzyl alcohol have been explored as potential antituberculosis agents. Karabanovich et al. (2016) discovered that 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles, which are derivatives of 3,5-dinitrobenzyl alcohol, exhibited promising in vitro activity against various strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).

3. Alcohol Derivatization and Green Chemistry

The use of 3,5-dinitrobenzyl alcohol derivatives in organic chemistry for the derivatization of alcohols has been explored. Sonkar et al. (2022) discussed a green approach for the undergraduate chemistry laboratory, where alcohols were derivatized using 3,5-dinitrobenzoate in a more environmentally friendly manner (Sonkar et al., 2022).

4. Mesoporous Material Functionalization

Ghafoorzadeh et al. (2021) conducted a study on the functionalization of mesoporous silica MCM-41 using electron-beam irradiation with derivatives of 3,5-dinitrobenzyl alcohol for potential medical and drug delivery applications (Ghafoorzadeh et al., 2021).

5. Synthesis of Nitroindoles

The synthesis of 6-nitroindoles, which have various applications, involves the use of 3,5-dinitrobenzyl alcohol derivatives. Bujok et al. (2018) described a method for synthesizing 2,4-dinitrobenzyl ketones, a derivative of 3,5-dinitrobenzyl alcohol, used for creating 6-nitroindoles with different substituents (Bujok et al., 2018).

6. Preservative Efficacy in Pharmaceuticals

Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, including 3,5-dinitrobenzyl anilide, in pharmaceutical products, demonstrating better efficacy than standard preservatives (Kumar, 2012).

Safety And Hazards

3,5-Dinitrobenzyl alcohol is toxic if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing . In case of accidental release, personal protective equipment should be worn, and the area should be ventilated .

properties

IUPAC Name

(3,5-dinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYIQCSMDYRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221262
Record name 3,5-Dinitrobenzyl alcohol
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrobenzyl alcohol

CAS RN

71022-43-0
Record name 3,5-Dinitrobenzenemethanol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-dinitrobenzyl alcohol
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Record name 3,5-DINITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (2.85 g, 75.4 mmol) in dry THF (40 mL) at 0° C. was added a solution of 3,5-dinitrobenzoic acid (8.0 g, 37.7 mmol) in THF (20 mL), followed by the addition of BF3.OEt2 (12.5 mL, 98.0 mmol). The resulting mixture was warmed to 25° C. and stirred for 1 hour after which the reaction was quenched with 1 M HCl. The aqueous phase was extracted with DCM and the organic phase was then washed with saturated Na2CO3. The organic phase was dried over MgSO4 and evaporated under reduced pressure to give the title compound 6 as an orange solid (5.01 g, 25.3 mmol, 67%). 1H NMR (400 MHz, ((CD3)2C)) δ 8.91 (t, J=0.4 Hz, 1H), 8.57 (dd, J=1.2, 2.0 Hz, 2H), 4.93 (d, J=5.2 Hz, 2H), 3.57 (bs, 1H); 13C NMR (75 MHz, (CD3)2CO) δ 149.4, 148.4 (2C), 127.0 (2C), 117.6, 62.8; HRMS (ESI) Calculated for C7H5N2O5 [M−H]−: 197.0204. Found: 197.0200. m.p.: 89° C.
Name
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzoic acid (213.0 g, 1.00 mol) in anhydrous THF (1500 mL) at 0° C. was added borane-tetrahydrofuran complex (1.5 L of 1M in THF, 1.50 mol) over 1 h. The resulting heterogeneous mixture was stirred at 0° C. for 3 h and at 25° C. for 18 h. The resulting homogeneous solution was quenched with H2O and concentrated in vacuo until solids were present. The solids were filtered, washed with H2O and dissolved in EtOAc. The aqueous filtrate was extracted with EtOAc. The combined organics were washed with aqueous NaHCO3 and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 176.0 g (89%) of the sub-title compound as a solid which was used without further purification.
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dinitrobenzyl alcohol
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Reactant of Route 6
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3,5-Dinitrobenzyl alcohol

Citations

For This Compound
144
Citations
K Funazo, M Tanaka, Y Yasaka, H Takigawa… - … of Chromatography A, 1989 - Elsevier
New UV-labelling agents have been synthesized, which are designed to convert monocarboxylic acids into their highly UV-absorbing derivatives for enhancement of the sensitivities of …
Number of citations: 19 www.sciencedirect.com
X Fu, Y Shang, S Chen, LM Dedkova, SM Hecht - Organic Letters, 2023 - ACS Publications
Seven d-amino acid derivatives having reactive side chains have been activated to afford their respective 3,5-dinitrobenzyl esters using the Mitsunobu reaction. This esterification was …
Number of citations: 5 pubs.acs.org
NA Straessler, P Li, SA Parry… - Journal of Applied …, 2012 - Wiley Online Library
A new and highly efficient method for determining relative carboxyl group distribution in carboxyl‐terminated polybutadiene has been developed using practical synthetic and analytical …
Number of citations: 1 onlinelibrary.wiley.com
N Ohno, J Kumanotani - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
In order to study the effect of adjacent functional groups on electron‐donor acceptor (EDA) complex formation, the following donor or acceptor compounds were synthesized: diethyl 2‐(2…
Number of citations: 4 onlinelibrary.wiley.com
C Quinn - 2007 - uwspace.uwaterloo.ca
The purpose of this research project was to determine the feasibility of labelling a water-soluble polymer with a water-soluble dye and quencher. The water-soluble dye chosen was bis-(…
Number of citations: 5 uwspace.uwaterloo.ca
GS Khan, GR Clark, D Barker - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C8H8N2O7S, an intermediate in the synthesis of N,N-bis(2-hydroxyethyl)-3,5-dinitroaniline, exists as a discrete molecule; the nitro groups are twisted with respect to …
Number of citations: 2 scripts.iucr.org
E Akiyama, Y Takamura… - Die Makromolekulare …, 1992 - Wiley Online Library
Polyimide/polydimethylsiloxane (PI/PDMS) graft copolymer was prepared following the macromonomer method. First, 3‐(3,5‐diaminobenzyloxy)propyl‐terminated polydimethylsiloxane …
Number of citations: 41 onlinelibrary.wiley.com
J Engebretson, G Hall, M Hengel… - Journal of agricultural …, 2001 - ACS Publications
Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine], in the formulation of Prowl (a commercial herbicide), was applied to various crops. Analysis of pendimethalin …
Number of citations: 69 pubs.acs.org
R Spindler, JMJ Frechet - Macromolecules, 1993 - ACS Publications
The step-growth polymerization of the AB2 blocked isocyanate monomr 3, 5-bis ((benzoxycar-bonyl) imino) benzyl alcohol at a monomer concentration of 1 M results in the formationof a …
Number of citations: 225 pubs.acs.org
A Albalawi, S Ciborowski, S Dolloff, E Ojadi - Int J Chem Eng Appl, 2018 - researchgate.net
The synthesis of porphyrin polymers or porphyrimers provide the potential for diverse applications in several areas of life and industry. Most notable is the formulation of artificial blood, …
Number of citations: 2 www.researchgate.net

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